Cas no 2034400-38-7 (N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide)
![N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034400-38-7x500.png)
N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-Azetidinecarboxamide, N-ethyl-3-[[6-(trifluoromethyl)-2-pyridinyl]oxy]-
- N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide
-
- インチ: 1S/C12H14F3N3O2/c1-2-16-11(19)18-6-8(7-18)20-10-5-3-4-9(17-10)12(13,14)15/h3-5,8H,2,6-7H2,1H3,(H,16,19)
- InChIKey: GMKOUAATHXJCMP-UHFFFAOYSA-N
- ほほえんだ: N1(C(NCC)=O)CC(OC2=NC(C(F)(F)F)=CC=C2)C1
N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6360-8011-25mg |
N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide |
2034400-38-7 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6360-8011-5mg |
N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide |
2034400-38-7 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6360-8011-30mg |
N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide |
2034400-38-7 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6360-8011-10μmol |
N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide |
2034400-38-7 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6360-8011-20mg |
N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide |
2034400-38-7 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6360-8011-20μmol |
N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide |
2034400-38-7 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6360-8011-3mg |
N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide |
2034400-38-7 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6360-8011-4mg |
N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide |
2034400-38-7 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6360-8011-40mg |
N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide |
2034400-38-7 | 90%+ | 40mg |
$210.0 | 2023-04-23 | |
Life Chemicals | F6360-8011-50mg |
N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide |
2034400-38-7 | 90%+ | 50mg |
$240.0 | 2023-04-23 |
N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide 関連文献
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamideに関する追加情報
Introduction to N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide (CAS No. 2034400-38-7)
N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by its CAS number 2034400-38-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development.
The molecular structure of N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide incorporates several key functional groups that contribute to its reactivity and potential therapeutic applications. The presence of a trifluoromethyl group at the 6-position of the pyridine ring enhances the compound's metabolic stability and lipophilicity, which are crucial factors in drug design. Additionally, the azetidine ring introduces a cyclic amide moiety, which is known to interact favorably with biological targets, particularly enzymes and receptors involved in various disease pathways.
Recent advancements in medicinal chemistry have highlighted the importance of N-heterocyclic compounds in the development of novel therapeutics. The N-ethyl substituent in this molecule not only influences its solubility and bioavailability but also plays a role in modulating its interaction with biological targets. This compound's design reflects a sophisticated approach to balancing multiple pharmacokinetic and pharmacodynamic properties, which are essential for achieving optimal therapeutic efficacy.
One of the most compelling aspects of N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide is its potential application in addressing neurodegenerative diseases. Studies have shown that molecules containing similar structural motifs can interact with key enzymes implicated in conditions such as Alzheimer's disease and Parkinson's disease. The pyridine ring, in particular, has been extensively studied for its ability to modulate neurotransmitter systems, offering a promising avenue for developing treatments that target cognitive dysfunction.
The azetidine carboxamide moiety is another critical feature of this compound that contributes to its biological activity. This structural element has been demonstrated to exhibit inhibitory effects on various enzymes, including those involved in inflammation and oxidative stress pathways. These pathways are often dysregulated in chronic diseases, making such compounds attractive candidates for therapeutic intervention. The combination of these features makes N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide a versatile scaffold for further derivatization and optimization.
In the realm of drug discovery, the synthesis and characterization of novel compounds like N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide are essential for expanding the chemical toolbox available to researchers. The use of advanced synthetic methodologies has enabled the efficient preparation of complex molecules with high precision, allowing for detailed structural elucidation and mechanistic studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in confirming the identity and purity of this compound.
The potential therapeutic applications of N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide extend beyond neurodegenerative diseases. Preliminary studies suggest that it may also have utility in treating conditions such as cancer and inflammatory disorders. The trifluoromethyl group, known for its ability to enhance binding affinity and metabolic stability, makes this compound particularly interesting for developing small-molecule inhibitors targeting cancer-related kinases and other enzymes. Additionally, the azetidine ring has shown promise in modulating inflammatory pathways, offering a potential strategy for managing chronic inflammatory diseases.
The development of novel pharmaceuticals relies heavily on understanding the relationship between molecular structure and biological activity. Computational modeling and high-throughput screening techniques have become indispensable tools in this process, allowing researchers to predict how different structural modifications will affect a compound's biological profile. N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide serves as an excellent example of how these tools can be used to guide the design of molecules with enhanced therapeutic potential.
As research continues to uncover new biological targets and mechanisms underlying various diseases, compounds like N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yloxy}azetidine -1-carboxamide will play an increasingly important role in drug development pipelines. The combination of innovative synthetic strategies with cutting-edge biophysical techniques ensures that researchers can rapidly assess the potential of new molecules and bring them closer to clinical application. The continued exploration of such compounds holds great promise for addressing unmet medical needs across multiple therapeutic areas.
2034400-38-7 (N-ethyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxamide) 関連製品
- 1058208-92-6(4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide)
- 131540-81-3(1-(1-benzothiophen-3-yl)piperazine)
- 1333824-45-5(N-(1-cyano-1,2-dimethylpropyl)-2-(3-phenylpyrrolidin-1-yl)propanamide)
- 1340041-20-4([(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine)
- 207124-64-9(Calcein tetraethyl acid)
- 2137558-64-4(ethyl 5-chloro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate)
- 1216442-86-2(2-{8-Methylimidazo1,2-apyridin-2-yl}acetic Acid Hydrochloride)
- 946315-14-6(1-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}-4-3-(trifluoromethyl)benzenesulfonylpiperazine)
- 2172100-36-4(3-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)methylpentanoic acid)
- 1824438-41-6(2-Bromo-4-chloro-1-(methoxymethyl)benzene)



